molecular formula C23H22O6 B600250 Caloxanthone A CAS No. 155233-16-2

Caloxanthone A

Cat. No.: B600250
CAS No.: 155233-16-2
M. Wt: 394.42
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Description

Caloxanthone A is a bioactive xanthone derivative predominantly isolated from species of the Calophyllum genus, such as C. hosei , C. inophyllum , C. membranaceum , and others. Structurally, xanthones are tricyclic aromatic compounds with a dibenzo-γ-pyrone scaffold, often modified with prenyl or hydroxyl groups that enhance their bioactivity. This compound has been identified in stem bark, roots, and other plant tissues, typically through chromatographic techniques coupled with spectroscopic analyses (NMR, MS) . Its bioactivities include cytotoxicity, anti-inflammatory, and antimicrobial properties, as highlighted in pharmacological screenings .

Properties

CAS No.

155233-16-2

Molecular Formula

C23H22O6

Molecular Weight

394.42

Synonyms

5,​8,​9-​Trihydroxy-​2,​2-​dimethyl-​10-​(3-​methyl-​2-​butenyl)​-2H,​6H-​Pyrano[3,​2-​b]​xanthen-​6-​one (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Xanthones

Structural and Physicochemical Comparisons

Caloxanthone A shares core structural features with other xanthones but differs in substituents and oxidation patterns, which influence solubility, melting points, and bioactivity:

Compound Key Structural Features Melting Point (°C) Primary Sources
This compound Prenylated xanthone; hydroxyl/methoxy groups Not reported C. hosei, C. inophyllum
Caloxanthone B Trioxygenated xanthone; prenyl side chain 157–158 C. soulattri, C. caledonicum
Caloxanthone C Pyran-oxanthone; hydroxylation at C-1, C-3, C-5 210–212 C. soulattri, C. canum
Macluraxanthone Pentacyclic xanthone; hydroxyl groups at C-1, C-3 181–182 C. soulattri, C. andersonii
Trapezifolixanthone Trioxygenated xanthone; isoprenyl substitution Not reported C. soulattri, C. hosei
Brasixanthone B Di-prenylated xanthone; hydroxylation at C-1, C-5 Not reported C. soulattri, C. inophyllum

Key Observations :

  • Caloxanthone C and macluraxanthone exhibit higher melting points, likely due to increased hydrogen bonding from hydroxyl groups .
  • Prenylation (e.g., in this compound, B) enhances lipophilicity, impacting membrane permeability and bioactivity .

Bioactivity Profiles

Cytotoxicity and Anticancer Potential
  • This compound: Demonstrated cytotoxic effects in broad screenings but lacks specific IC50 data in provided evidence. Grouped with anti-inflammatory and antimicrobial xanthones in C. inophyllum stem bark .
  • Caloxanthone C: Showed moderate cytotoxicity in C.
  • Soulattrin : The most cytotoxic compound in C. soulattri, outperforming caloxanthones A, B, and C .
  • β-Mangostin (analog): IC50 = 7.16 µg/mL against HL-60 leukemia cells, highlighting the role of methoxy groups in enhancing activity .
Anti-inflammatory and Antimicrobial Effects
  • This compound, B, and C are collectively noted for anti-inflammatory and antimicrobial properties in C. inophyllum stem bark, though individual potency remains unquantified .

Species-Specific Distribution

  • This compound: Broad distribution across C. hosei, C. inophyllum, and C. membranaceum .
  • Caloxanthone C : Ubiquitous in Calophyllum spp., including C. soulattri, C. canum, and C. andersonii .
  • Brasixanthone B: Limited to C. soulattri and C. inophyllum .

Q & A

Q. How is Caloxanthone A isolated from natural sources, and what solvents/chromatographic methods are optimal for its purification?

this compound is typically isolated via sequential solvent extraction (e.g., n-hexane, dichloromethane, ethyl acetate) followed by chromatographic purification. For example, dichloromethane extracts of Calophyllum inophyllum root bark are fractionated using gravity column chromatography (GCC) with mobile phases like petroleum ether:chloroform (90:10) to yield this compound . Sephadex LH-20 with methanol as an eluent is also employed for intermediate purification steps . Yield optimization depends on solvent polarity gradients and plant part selection (e.g., root bark vs. twigs) .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Structural characterization relies on:

  • X-ray crystallography : For determining absolute configuration and hydrogen-bonding patterns (e.g., monoclinic P21/n space group, CuKα radiation, R-factor refinement) .
  • NMR (1D/2D) : To assign substituents and confirm planar structures, particularly HMBC for long-range C-H correlations and NOESY for spatial arrangements .
  • UV-Vis and IR : To identify conjugated systems (e.g., xanthone core) and functional groups (e.g., hydroxyl, carbonyl) .

Q. What in vitro bioactivity profiles have been reported for this compound, and how are these assays designed?

this compound exhibits potent cytotoxicity against HCT-116 colon cancer cells (IC50 = 3.04 µM) in MTT assays . Standard protocols involve:

  • Cell line maintenance in RPMI-1640 medium with 10% FBS.
  • Dose-response curves (0.1–100 µM) over 72 hours.
  • Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) . Selectivity is assessed via parallel testing on non-cancerous cell lines.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s cytotoxicity?

SAR analysis of xanthones reveals:

  • Prenylation : The 4-(1',1'-dimethyl-2'-propenyl) and 8-(3'',3''-dimethyl-2''-propenyl) groups in this compound enhance lipophilicity and membrane penetration, critical for activity .
  • Hydroxylation : Free hydroxyls at C-1, C-3, C-6, and C-7 improve hydrogen-bonding with target proteins (e.g., DNA topoisomerases) .
  • Methoxy substitution : C-5 methoxy may reduce steric hindrance, facilitating receptor binding . Comparative IC50 data for analogs (e.g., macluraxanthone, IC50 = 8.48 µM) validate these trends .

Q. How do contradictions in bioactivity data across studies arise, and how can researchers address them?

Discrepancies often stem from:

  • Cell line variability : HCT-116 (colon) vs. SGC-7901 (gastric) cells exhibit differential sensitivity due to receptor expression .
  • Extract purity : Co-eluting compounds in crude extracts (e.g., friedelin) may synergize or antagonize effects .
  • Assay conditions : Varying incubation times or serum concentrations alter metabolic activity . Mitigation strategies include standardized protocols (e.g., NCI-60 panel) and LC-MS purity verification (>95%) .

Q. What computational approaches are used to predict this compound’s mechanism of action?

Molecular dynamics (MD) simulations (100 ns trajectories) and binding free energy calculations (MM-PBSA/GBSA) identify key interactions. For example:

  • Van der Waals interactions : Dominate binding (e.g., −34.22 kcal/mol contribution in FTO receptor models) .
  • Electrostatic contributions : Stabilize ligand-receptor complexes (e.g., −15.61 kcal/mol in FTO) .
  • Critical residues : Tyr108 and Glu234 in FTO form hydrogen bonds with xanthone hydroxyls .

Q. How can extraction yields of this compound be improved while minimizing degradation?

Optimization strategies include:

  • Solvent selection : Ethyl acetate maximizes polar xanthone solubility vs. non-polar interferents .
  • Temperature control : Extraction at 25–30°C prevents thermal decomposition .
  • Adsorbent matrices : Silica gel with stepwise gradients (n-hexane → methanol) improves resolution .
  • Stabilizers : Addition of 0.1% ascorbic acid during extraction reduces oxidation .

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